molecular formula C10H12FNO B1293998 3-[(2-Fluorobenzyl)oxy]azetidine CAS No. 1121589-53-4

3-[(2-Fluorobenzyl)oxy]azetidine

Cat. No.: B1293998
CAS No.: 1121589-53-4
M. Wt: 181.21 g/mol
InChI Key: UCIKVUFCBYNXKW-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)oxy]azetidine is an organic compound with the molecular formula C10H12FNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a 2-fluorobenzyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorobenzyl)oxy]azetidine typically involves the reaction of azetidine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorobenzyl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the fluorine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl group, using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-fluorinated or hydrogenated products.

    Substitution: Introduction of new functional groups such as azides or alkyl groups.

Scientific Research Applications

3-[(2-Fluorobenzyl)oxy]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorobenzyl)oxy]azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the azetidine ring can provide rigidity and specificity in molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorobenzyl)oxy]azetidine
  • 3-[(2-Bromobenzyl)oxy]azetidine
  • 3-[(2-Methylbenzyl)oxy]azetidine

Uniqueness

3-[(2-Fluorobenzyl)oxy]azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine can influence the compound’s reactivity, binding interactions, and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKVUFCBYNXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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